molecular formula C19H11ClF3N3 B11520607 2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11520607
M. Wt: 373.8 g/mol
InChI Key: JDFZGGNPIPWZAM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various substituents such as a 4-chlorophenyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include:

    Solvents: Ethanol, methanol, or acetonitrile.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: Reactions are usually carried out at elevated temperatures (80-120°C) to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

    Continuous flow reactors: To enhance reaction efficiency and control.

    Green chemistry approaches: Using environmentally friendly solvents and catalysts.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its interaction with molecular targets. It may act by:

    Inhibiting enzymes: Binding to active sites and blocking enzyme activity.

    Modulating receptors: Interacting with specific receptors to alter cellular signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazole-pyrimidine fused compound with different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-pyrimidine fused compound with distinct biological activities.

Uniqueness

Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C19H11ClF3N3

Molecular Weight

373.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H11ClF3N3/c20-14-8-6-13(7-9-14)16-11-18-24-15(12-4-2-1-3-5-12)10-17(19(21,22)23)26(18)25-16/h1-11H

InChI Key

JDFZGGNPIPWZAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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